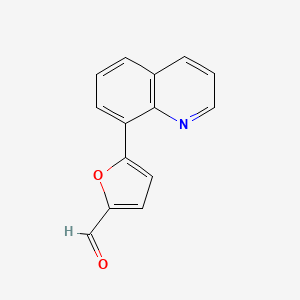

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

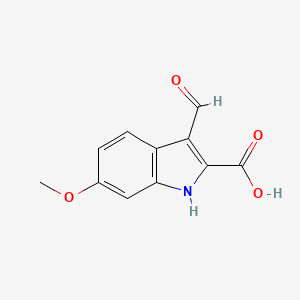

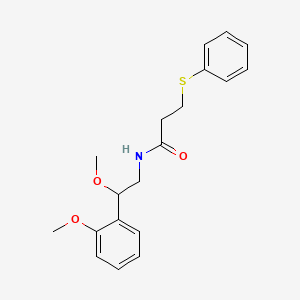

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated amine-based compound. It has a molecular weight of 211.23 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The compound has been used in the efficient asymmetric synthesis of certain cholesterol ester transfer protein (CETP) inhibitors. This process includes a modified Dakin–West reaction and an asymmetric hydrogenation or enzymatic reduction, highlighting its significance in large-scale pharmaceutical production (Wei, Makowski, Martínez, & Ghosh, 2008).

Molecular Recognition

Optically pure derivatives of this compound have been used as chiral solvating agents for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This application is significant for quantitative determinations in practical applications, particularly for isomers of α-substituted carboxylic acids, phosphoric acids, and amino acids (Khanvilkar & Bedekar, 2018).

Synthesis of Trifluoromethylketones

This chemical has been a precursor in the synthesis of trifluoromethyl ketones, which are potent inhibitors of human and murine liver microsomes and porcine liver esterase. This synthesis involves an environmentally friendly method with significant implications for medicinal chemistry (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).

Stereocontrolled Synthesis

The compound plays a role in stereocontrolled synthesis processes. For instance, it has been used in the stereocontrolled preparation of cyclohexane amino alcohols, a process crucial for creating specific molecular configurations in pharmaceuticals (Sammes & Thetford, 1989).

Catalysis in Organic Synthesis

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol derivatives have been used as catalysts or intermediates in various organic synthesis processes. These include the synthesis of furans and pyrroles, highlighting their utility in creating complex organic structures (Egi, Azechi, & Akai, 2009).

Synthesis of Ionic Liquids

This compound has been involved in the solvent-free, environmentally friendly synthesis of ionic liquids. This synthesis represents a new class of ionic liquids with potential applications in various industrial processes (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULBKGBGXFWVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

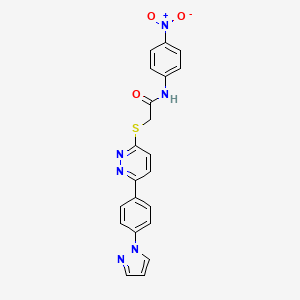

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)

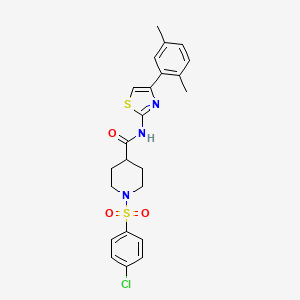

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)

![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)